molecular formula C9H16N6O2 B11080039 2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine CAS No. 664987-61-5

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11080039
CAS No.: 664987-61-5
M. Wt: 240.26 g/mol
InChI Key: IDPYWLVLRVPPMZ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine is a triazine derivative characterized by three distinct substituents:

  • Ethoxy group (C₂H₅O): An electron-donating substituent at the 2-position, influencing solubility and reactivity.
  • Hydrazinyl group (NHNH₂): A reactive moiety at the 4-position, capable of forming coordination complexes or hydrogen bonds.

This compound’s structural diversity makes it a candidate for applications in coordination chemistry, pharmaceuticals, and materials science. Below, it is compared with structurally related triazine derivatives to highlight substituent-driven differences in properties and applications.

Properties

CAS No.

664987-61-5

Molecular Formula

C9H16N6O2

Molecular Weight

240.26 g/mol

IUPAC Name

(4-ethoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

InChI

InChI=1S/C9H16N6O2/c1-2-17-9-12-7(14-10)11-8(13-9)15-3-5-16-6-4-15/h2-6,10H2,1H3,(H,11,12,13,14)

InChI Key

IDPYWLVLRVPPMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCOCC2)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be formed through the cyclization of appropriate precursors, such as cyanuric chloride, with ethoxy, hydrazinyl, and morpholinyl substituents.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The ethoxy and morpholinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups to the triazine ring.

Scientific Research Applications

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name Substituents (Positions) Key Reactivity Features Reference
2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine 2-Ethoxy, 4-Hydrazinyl, 6-Morpholino Hydrazinyl enables chelation; ethoxy reduces electrophilicity at C2.
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine 4-Cl, 6-Morpholino Chloro group enhances electrophilicity, facilitating nucleophilic substitution.
2-(Morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine 2-Morpholino, 4/5-Trinitroethoxy Trinitroethoxy groups increase steric bulk and electron-withdrawing effects, enhancing cytotoxicity.
2,4-Bis(morpholin-4-yl)-6-phenoxy-1,3,5-triazine 2/4-Morpholino, 6-Phenoxy Bis-morpholino groups improve solubility; phenoxy introduces aromaticity.
2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine 2-Cl, 4-Morpholino, 6-Trifluoroethoxy Trifluoroethoxy provides strong electron-withdrawing effects, altering substitution kinetics.

Key Observations :

  • Electron-donating vs. -withdrawing groups : Ethoxy (target compound) reduces reactivity compared to chloro or trifluoroethoxy analogs, which are more electrophilic .

Key Observations :

  • The target compound’s hydrazinyl group may mimic the DNA-binding activity of trinitroethoxy analogs but with reduced cytotoxicity due to the absence of nitro groups .
  • Morpholino-rich derivatives (e.g., bis-morpholino compounds) show antimicrobial activity, suggesting the target compound’s single morpholino group may limit such effects .

Physical and Structural Properties

Compound Name Solubility Crystallographic Features Reference
This compound Moderate (polar solvents) Likely planar triazine core with dihedral angles influenced by ethoxy and morpholino groups.
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Low (nonpolar solvents) Dihedral angle of 80.31° between triazine and phenyl rings enhances crystal packing.
2,4-Bis(morpholin-4-yl)-6-phenoxy-1,3,5-triazine High (aqueous) Bis-morpholino groups increase hydrophilicity; phenoxy introduces rigidity.

Key Observations :

  • Ethoxy and morpholino groups in the target compound likely improve solubility compared to chloro analogs but reduce it relative to bis-morpholino derivatives .
  • Steric effects from substituents (e.g., phenoxy) influence crystal packing and melting points .

Key Observations :

  • The target compound’s synthesis mirrors bis-morpholino derivatives but requires precise hydrazinyl introduction .
  • Unlike flame-retardant melamine phosphate or herbicidal Ametryn, the target compound’s applications may lean toward medicinal chemistry due to its hydrazinyl group .

Biological Activity

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N6_{6}O
  • CAS Number : 9592988

Synthesis Methodology

The synthesis of this compound typically involves the cyclocondensation reaction of morpholine-substituted β-diketones with hydrazine derivatives. The process is characterized by the following steps:

  • Preparation of β-diketone : A morpholine derivative reacts with a suitable electrophile.
  • Hydrazine Reaction : The β-diketone undergoes cyclocondensation with hydrazine to form the target triazine compound.
  • Purification : The product is purified through column chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives, including this compound. The compound has been evaluated against various cancer cell lines using MTT assays to determine its cytotoxic effects.

Case Studies and Findings

  • MCF-7 Breast Cancer Cells :
    • IC50 Value : 1.25 µM
    • The compound exhibited significant cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent targeting breast cancer.
  • A549 Lung Cancer Cells :
    • IC50 Value : 0.20 µM
    • Demonstrated excellent potency, suggesting effective inhibition of cell proliferation.
  • HeLa Cervical Cancer Cells :
    • IC50 Value : 1.03 µM
    • The compound showed strong inhibitory effects on HeLa cells, reinforcing its broad-spectrum anticancer activity.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of PI3K/Akt Pathway : The compound potentially inhibits key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis rates in cancer cells.

Comparative Table of Biological Activity

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)1.25PI3K/Akt inhibition
A549 (Lung)0.20Induction of apoptosis
HeLa (Cervical)1.03Cell cycle arrest

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